molecular formula C24H20ClN3O2 B10948875 3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

Cat. No.: B10948875
M. Wt: 417.9 g/mol
InChI Key: NFQBYQLEEOMTQI-UHFFFAOYSA-N
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Description

3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core structure with additional functional groups, including a chlorophenoxy moiety and a pyrazolylbenzyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenoxy moiety.

    Synthesis of the pyrazolylbenzyl intermediate: This step involves the reaction of 4-(1H-pyrazol-1-yl)benzyl chloride with a suitable nucleophile to form the pyrazolylbenzyl intermediate.

    Coupling of intermediates: The final step involves the coupling of the chlorophenoxy intermediate with the pyrazolylbenzyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and pyrazolylbenzyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the specific substitution reaction desired.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for further investigation in biochemical assays.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various downstream effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

3-[(2-chlorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C24H20ClN3O2/c25-22-7-1-2-8-23(22)30-17-19-5-3-6-20(15-19)24(29)26-16-18-9-11-21(12-10-18)28-14-4-13-27-28/h1-15H,16-17H2,(H,26,29)

InChI Key

NFQBYQLEEOMTQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)N4C=CC=N4)Cl

Origin of Product

United States

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